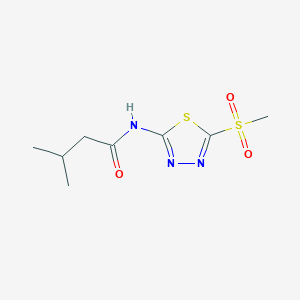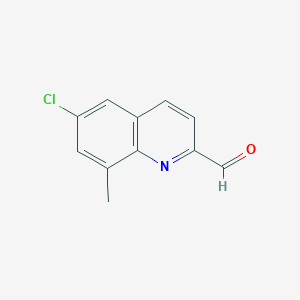![molecular formula C21H23N3O B12208645 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B12208645.png)
4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a benzyl group and a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine typically involves the cyclization of N,N’-diacylhydrazines with aldehydes, followed by oxidative cyclization and rearrangement . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. Techniques such as high-throughput screening and structure-activity relationship (SAR) guided synthesis are often utilized to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine involves targeting specific enzymes and pathways. For instance, it inhibits decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme crucial for the biogenesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like raltegravir and zibotentan contain the 1,3,4-oxadiazole core and exhibit various biological activities.
Benzylpiperidine Derivatives: These compounds share the piperidine ring and benzyl group but differ in their additional substituents and biological activities.
Uniqueness
4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine stands out due to its dual functionality, combining the biological activities of both the piperidine and oxadiazole moieties. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)15-18-11-13-24(14-12-18)16-20-22-23-21(25-20)19-9-5-2-6-10-19/h1-10,18H,11-16H2 |
InChI Key |
FFZPXCRTIQMJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12208567.png)
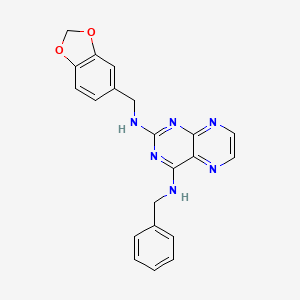
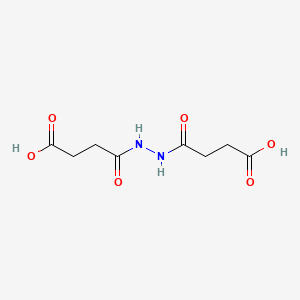
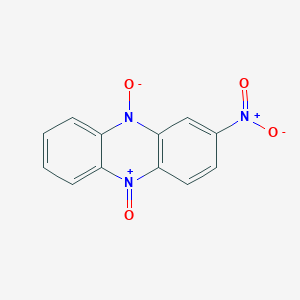
![Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate](/img/structure/B12208597.png)
![7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12208599.png)
![ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate](/img/structure/B12208600.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12208613.png)
![6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12208616.png)
![3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12208618.png)
![3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate](/img/structure/B12208624.png)
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12208632.png)
